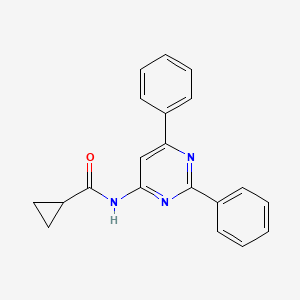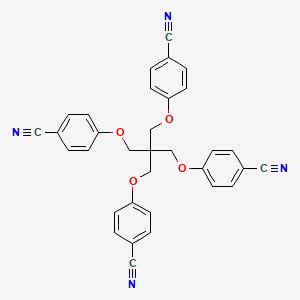
4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile is an organic compound with the chemical formula C33H24N4O4 and a molecular weight of 540.57 g/mol . This compound is typically an orange-yellow solid and is known for its unique structure and properties . It is primarily used as an intermediate in the synthesis of other compounds .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but detailed information on the reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the cyanophenoxy and benzonitrile groups .
Aplicaciones Científicas De Investigación
4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research may investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action for 4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile include:
Tetrakis((4-cyanophenoxy)methyl)methane: This compound has a similar structure but differs in the central core.
4,4’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde: This compound has formyl groups instead of cyanophenoxy groups.
4,4’-((2,2-Bis((4-carboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzoic acid: This compound has carboxyphenoxy groups instead of cyanophenoxy groups.
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications .
Propiedades
Fórmula molecular |
C33H24N4O4 |
|---|---|
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
4-[3-(4-cyanophenoxy)-2,2-bis[(4-cyanophenoxy)methyl]propoxy]benzonitrile |
InChI |
InChI=1S/C33H24N4O4/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-16H,21-24H2 |
Clave InChI |
BAMDFBYICWTXKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCC(COC2=CC=C(C=C2)C#N)(COC3=CC=C(C=C3)C#N)COC4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)

![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
![2-[3,5-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenoxy]-4,6-dichloro-1,3,5-triazine](/img/structure/B12520913.png)
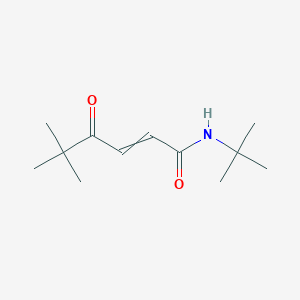
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
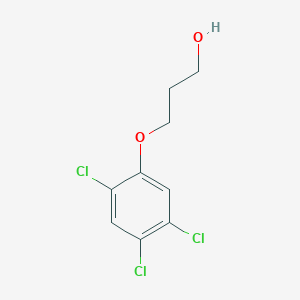
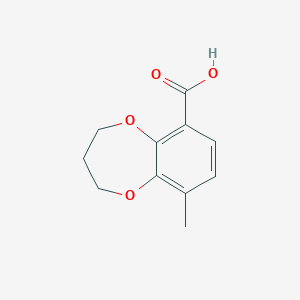
![2-Imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B12520941.png)

